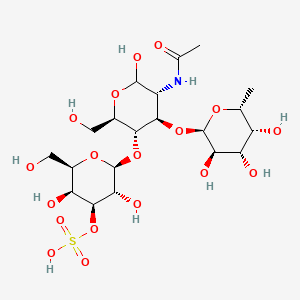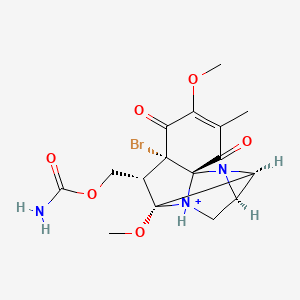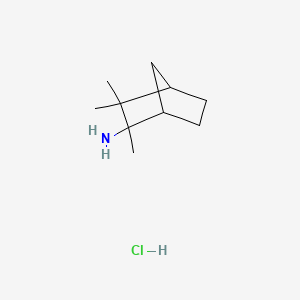
Desloratadine N-Hydroxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desloratadine N-Hydroxypiperidine is a derivative of desloratadine, a second-generation tricyclic antihistamine. Desloratadine is widely used to treat allergic conditions such as rhinitis and urticaria due to its selective and peripheral H1-antagonist action . This compound, as a related compound, shares some pharmacological properties but also exhibits unique characteristics that make it a subject of interest in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desloratadine N-Hydroxypiperidine involves several steps, starting from desloratadine. One common method includes the hydroxylation of the piperidine ring in desloratadine. This can be achieved using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound is optimized for yield and purity. Techniques such as ion-pair chromatography are employed to separate and purify the compound from related substances. The use of specific columns and gradient elution methods ensures the efficient isolation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Desloratadine N-Hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to desloratadine or other related compounds.
Substitution: The hydroxyl group in the piperidine ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of desloratadine .
Wissenschaftliche Forschungsanwendungen
Desloratadine N-Hydroxypiperidine has several applications in scientific research:
Wirkmechanismus
Desloratadine N-Hydroxypiperidine exerts its effects by selectively binding to peripheral H1 receptors, thereby blocking the action of histamine. This leads to the temporary relief of allergic symptoms such as nasal congestion and watery eyes. The compound does not readily enter the central nervous system, minimizing sedative effects .
Vergleich Mit ähnlichen Verbindungen
Desloratadine: The parent compound, widely used as an antihistamine.
Loratadine: Another second-generation antihistamine, from which desloratadine is derived.
Fexofenadine: A similar second-generation antihistamine with a different chemical structure but similar pharmacological effects.
Uniqueness: Desloratadine N-Hydroxypiperidine is unique due to its specific hydroxylation on the piperidine ring, which may confer different pharmacokinetic properties and potential therapeutic benefits compared to its parent compound and other similar antihistamines .
Eigenschaften
IUPAC Name |
13-chloro-2-(1-hydroxypiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-22(23)11-8-13/h1-2,5-6,9,12,23H,3-4,7-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIBINHLAUROKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)O)C4=C1C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705680 |
Source


|
| Record name | 4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193725-73-3 |
Source


|
| Record name | 4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one](/img/structure/B584204.png)

![2H-Cyclobut[4,5]oxazolo[3,2-a]pyrimidine(9CI)](/img/new.no-structure.jpg)


![2-Amino-6,7-dihydroimidazo[4,5-f]isoindol-5(1H)-one](/img/structure/B584212.png)


![3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B584218.png)

